Ser-Met-Arg

Catalog No.
S14822622
CAS No.
189342-36-7
M.F
C14H28N6O5S
M. Wt
392.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ser-Met-Arg

CAS Number

189342-36-7

Product Name

Ser-Met-Arg

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C14H28N6O5S

Molecular Weight

392.48 g/mol

InChI

InChI=1S/C14H28N6O5S/c1-26-6-4-9(19-11(22)8(15)7-21)12(23)20-10(13(24)25)3-2-5-18-14(16)17/h8-10,21H,2-7,15H2,1H3,(H,19,22)(H,20,23)(H,24,25)(H4,16,17,18)/t8-,9-,10-/m0/s1

InChI Key

RQXDSYQXBCRXBT-GUBZILKMSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N

Description

Ser-Met-Arg is an oligopeptide.

The discovery of neuropeptides in the mid-20th century revolutionized understanding of intercellular communication. Early work on hypothalamic releasing factors, such as thyrotropin-releasing hormone (pyroglutamyl-histidyl-prolinamide), demonstrated the biological activity of small peptides. Ser-Met-Arg represents a more recent addition to this paradigm, identified through mass spectrometry-based peptidomics approaches that enable direct sequencing of endogenous peptides in neural tissues. Its characterization builds upon methodologies developed for analyzing peptide hormones, where tandem mass spectrometry (MS/MS) and genomic data integration have become indispensable.

Role of Ser-Met-Arg Motifs in Conserved Protein Domains

Comparative proteomic analyses have identified Ser-Met-Arg sequences in functionally critical regions of enzymes and receptors. For instance, in human glutamate dehydrogenase (GDH), arginine residues at position 443 participate in intersubunit communication and allosteric regulation. While the exact Ser-Met-Arg triad does not appear in GDH, analogous motifs containing arginine and serine are essential for maintaining catalytic activity and regulatory responses to adenosine diphosphate (ADP). This suggests that the tripeptide's physicochemical properties—including the nucleophilic serine hydroxyl, hydrophobic methionine side chain, and positively charged arginine guanidinium group—may stabilize specific protein conformations.

Process StepKey ComponentsMolecular MechanismEnergy RequirementsTime Scale
Initiation Complex FormationSmall ribosomal subunit, messenger ribonucleic acid, initiator transfer ribonucleic acid, initiation factorsRecognition of Shine-Dalgarno sequence, codon-anticodon pairingGuanosine triphosphate hydrolysis for initiation factor 2 release~1-2 seconds
Aminoacyl-transfer ribonucleic acid BindingAminoacyl-transfer ribonucleic acid, elongation factors, guanosine triphosphateTernary complex formation, proofreading, accommodationGuanosine triphosphate hydrolysis for elongation factor Tu recycling~0.1-0.2 seconds per amino acid
Peptide Bond FormationPeptidyl transferase center, A-site and P-site transfer ribonucleic acidsNucleophilic attack by A-site amino acid on P-site ester bondNo direct energy input (ribozyme activity)~0.05 seconds (rate-limiting)
TranslocationElongation factor G, guanosine triphosphate hydrolysis, conformational changesRibosome movement 3 nucleotides downstream on messenger ribonucleic acidGuanosine triphosphate hydrolysis by elongation factor G~0.02-0.05 seconds

The codon recognition process for serine-methionine-arginine sequences involves specific transfer ribonucleic acid species that decode the corresponding codons through Watson-Crick base pairing at the first two codon positions and wobble pairing at the third position [8]. Serine codons (UCU, UCC, UCA, UCG, AGU, AGC) are recognized by multiple transfer ribonucleic acid isoacceptors, while methionine is encoded by a single codon (AUG) and arginine by six codons (CGU, CGC, CGA, CGG, AGA, AGG) [11]. The decoding fidelity is monitored through minor groove interactions between the ribosome and the codon-anticodon helix, ensuring accurate amino acid incorporation [8].

Non-Ribosomal Assembly Processes in Specialized Cell Types

Non-ribosomal peptide synthesis represents an alternative pathway for peptide assembly that operates independently of messenger ribonucleic acid templates and ribosomes [12]. This biosynthetic mechanism is particularly prevalent in specialized cell types including bacteria, fungi, and certain higher organisms where it produces peptides with diverse biological activities and structural features not achievable through ribosomal synthesis [13].

The non-ribosomal peptide synthetase systems are organized into modular multienzyme complexes where each module is responsible for the incorporation of a single amino acid into the growing peptide chain [14]. These modules contain multiple catalytic domains including adenylation domains, peptidyl carrier proteins, and condensation domains that work in concert to achieve peptide assembly through a thiotemplate mechanism [13]. The adenylation domains provide substrate specificity by recognizing and activating specific amino acids through adenosine triphosphate-dependent adenylate formation, followed by thioester loading onto the peptidyl carrier protein [14].

The peptidyl carrier proteins serve as central scaffolds for substrate attachment and transport between catalytic domains [14]. These domains contain a conserved serine residue that is post-translationally modified with a phosphopantetheine cofactor derived from coenzyme A through the action of phosphopantetheinyl transferases [15]. The flexible phosphopantetheine arm allows for the covalent attachment of amino acid and peptide intermediates as thioesters, enabling their transport between active sites within the synthetase complex [13].

Condensation domains catalyze the formation of peptide bonds between substrates attached to adjacent peptidyl carrier proteins through a nucleophilic substitution mechanism [14]. Unlike ribosomal peptide synthesis, non-ribosomal systems utilize more reactive thioester intermediates rather than aminoacyl-transfer ribonucleic acid esters, allowing for enhanced reactivity and the incorporation of non-proteinogenic amino acids [13]. The condensation reaction involves nucleophilic attack by the downstream amino acid on the upstream thioester, resulting in peptide bond formation and chain elongation [12].

Specialized modification domains within non-ribosomal peptide synthetase systems enable the incorporation of structural features not found in ribosomal peptides [12]. Epimerization domains catalyze the racemization of L-amino acids to D-amino acids, expanding the chemical diversity of the peptide products [13]. Methylation domains utilize S-adenosylmethionine as a methyl donor to modify amino acid residues, while hydroxylation and halogenation reactions introduce additional functional groups [12].

Table 2: Non-Ribosomal Peptide Synthesis Components

Module ComponentFunctionMechanismSubstrate SpecificityCell Type Distribution
Adenylation DomainAmino acid activation and loadingAdenosine triphosphate-dependent adenylate formation, thioester loadingHigh specificity for cognate amino acidBacteria, Fungi, some higher organisms
Peptidyl Carrier ProteinCovalent attachment of substratesPhosphopantetheine cofactor attachment, substrate transportUniversal cofactor attachment siteAll non-ribosomal peptide synthetase-containing organisms
Condensation DomainPeptide bond formationNucleophilic attack between donor and acceptor substratesBroad specificity for peptide substratesAll non-ribosomal peptide synthetase systems except initiation modules
Epimerization DomainStereochemical modificationRacemization of L-amino acids to D-amino acidsSpecific for certain amino acid typesSpecialized non-ribosomal peptide synthetase pathways
Thioesterase DomainProduct release and cyclizationHydrolysis or cyclization of completed peptideRecognition of completed peptide lengthTerminal modules of non-ribosomal peptide synthetase systems

The biosynthesis of serine-methionine-arginine containing peptides through non-ribosomal pathways involves specific recognition and incorporation of these amino acids by their cognate adenylation domains [12]. The high specificity of adenylation domains ensures accurate substrate selection, with structural studies revealing specific binding pockets that accommodate the side chains of serine, methionine, and arginine residues [14]. The incorporation of these amino acids follows the standard non-ribosomal peptide synthetase assembly line mechanism, with each residue being activated, loaded onto its peptidyl carrier protein, and incorporated through condensation reactions [13].

The cellular localization and regulation of non-ribosomal peptide synthetase systems in specialized cell types involves complex mechanisms that coordinate peptide production with cellular physiology [15]. Many non-ribosomal peptide synthetases are associated with cellular membranes or organized into specialized compartments that facilitate efficient substrate channeling and product formation [16]. The regulation of these systems often involves transcriptional control, post-translational modifications, and metabolic feedback mechanisms that respond to cellular conditions and substrate availability [14].

Enzymatic Cleavage Patterns Revealing Serine-Methionine-Arginine Epitopes

The enzymatic cleavage of peptides containing serine-methionine-arginine sequences represents a critical mechanism for revealing functional epitopes and regulating protein activity [17]. Proteolytic processing occurs through the action of various endopeptidases that recognize specific amino acid sequences and cleave peptide bonds at defined positions [18]. The specificity of these enzymes is determined by their active site architecture and substrate recognition mechanisms [19].

Trypsin represents one of the most well-characterized serine proteases with specificity for cleaving peptide bonds at the carboxyl-terminal side of basic amino acids including arginine and lysine [18]. The cleavage of serine-methionine-arginine sequences by trypsin occurs specifically after the arginine residue, generating peptide fragments that terminate with arginine [20]. This cleavage pattern is mediated by the enzyme's S1 binding pocket, which accommodates the positively charged guanidinium group of arginine through electrostatic interactions [18].

The mechanism of trypsin-catalyzed cleavage involves the formation of a tetrahedral intermediate through nucleophilic attack by the catalytic serine residue on the peptide bond carbonyl carbon [18]. The reaction proceeds through a covalent acyl-enzyme intermediate that is subsequently hydrolyzed to release the cleaved peptide products [21]. The specificity of trypsin for arginine-containing sequences makes it particularly effective for processing serine-methionine-arginine peptides [20].

Endopeptidase Arg-C represents another important protease with selectivity for arginine-containing sequences [18]. This enzyme cleaves peptide bonds exclusively at the carboxyl-terminal side of arginine residues, making it highly specific for revealing arginine-containing epitopes [22]. The enzyme operates through a serine protease mechanism similar to trypsin but with enhanced specificity for arginine over lysine [18].

The cleavage patterns revealed by different proteases provide important information about the accessibility and functional significance of serine-methionine-arginine sequences within larger protein contexts [17]. Proteases with different specificities can be used to map the location of these sequences and determine their role in protein function and regulation [23]. The identification of specific cleavage sites has been facilitated by the development of high-throughput proteomic approaches that can simultaneously analyze hundreds to thousands of cleavage events [24].

Table 3: Enzymatic Cleavage Patterns Relevant to Serine-Methionine-Arginine Sequences

ProteaseCleavage SpecificitySerine-Methionine-Arginine RecognitionpH OptimumMechanism
TrypsinCarboxyl-terminal side of arginine, lysineCleaves after arginine residue8.0-8.5Serine protease
ChymotrypsinCarboxyl-terminal side of phenylalanine, tryptophan, tyrosine, leucineNo direct cleavage of this sequence7.8-8.5Serine protease
PepsinAmino-terminal side of phenylalanine, tryptophan, tyrosine, leucineNo direct cleavage of this sequence1.5-2.0Aspartic protease
ElastaseCarboxyl-terminal side of alanine, valine, isoleucineNo direct cleavage of this sequence8.0-8.5Serine protease
ThermolysinAmino-terminal side of leucine, isoleucine, valine, phenylalaninePotential cleavage before methionine7.0-8.0Metalloprotease
Endopeptidase Lys-CCarboxyl-terminal side of lysineNo direct cleavage of this sequence8.0-9.0Serine protease
Endopeptidase Arg-CCarboxyl-terminal side of arginineCleaves after arginine residue7.5-8.5Serine protease

The enzymatic processing of serine-methionine-arginine sequences has been studied using various approaches including peptide libraries and mass spectrometry-based proteomics [24]. These studies have revealed that the context surrounding the serine-methionine-arginine sequence can significantly influence cleavage efficiency and specificity [17]. Factors such as secondary structure, neighboring amino acid residues, and protein folding can modulate the accessibility of cleavage sites to proteolytic enzymes [19].

The identification of serine-methionine-arginine epitopes through enzymatic cleavage has important implications for understanding protein function and regulation [23]. These epitopes may serve as recognition sites for protein-protein interactions, post-translational modifications, or subcellular localization signals [25]. The precise mapping of cleavage sites has been facilitated by advances in mass spectrometry and bioinformatics tools that can identify and characterize peptide fragments generated by proteolytic processing [24].

Recent developments in computational approaches have enhanced the prediction of protease specificity and cleavage patterns [19]. Machine learning algorithms trained on experimental cleavage data can predict the likelihood of cleavage at specific sites within protein sequences [17]. These predictive models incorporate structural information, energetic considerations, and evolutionary conservation to improve accuracy in identifying functional cleavage sites [19].

XLogP3

-5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

392.18418919 g/mol

Monoisotopic Mass

392.18418919 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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